molecular formula C16H11ClN2OS2 B2397894 1-(4-Chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone CAS No. 864916-93-8

1-(4-Chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone

Cat. No. B2397894
CAS RN: 864916-93-8
M. Wt: 346.85
InChI Key: RLRSENDATWJEFV-UHFFFAOYSA-N
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Description

“1-(4-Chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone” is a compound that contains a 1,3,4-thiadiazole nucleus . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Scientific Research Applications

Corrosion Inhibition

Studies have demonstrated the effectiveness of thiazole and thiadiazole derivatives, including structures similar to "1-(4-Chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone," as corrosion inhibitors for metals. These compounds interact with metal surfaces to form protective layers, significantly reducing corrosion rates. The inhibition performances were assessed through density functional theory (DFT) calculations and molecular dynamics simulations, highlighting the compounds' potential in protecting metal surfaces against corrosion (Kaya et al., 2016).

Synthetic Methodologies

Research on the synthesis of novel aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives revealed efficient approaches involving internal nucleophilic substitution followed by SN2-type reactions. These methodologies are crucial for developing new compounds with potential biological and industrial applications. The reactions showcase the versatility of thiadiazole derivatives in organic synthesis (Tahtaci & Aydin, 2019).

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinities and potential biological activities of thiadiazole derivatives. These studies help in understanding how these compounds interact with biological targets, providing insights into their mechanism of action and potential as drug candidates. The compounds exhibited promising binding affinities against various proteins, suggesting their potential in drug development (ShanaParveen et al., 2016).

Antimicrobial Activities

The antimicrobial activities of thiadiazole derivatives have been investigated, with some compounds showing significant efficacy against bacterial and fungal strains. These studies contribute to the search for new antimicrobial agents amidst rising antibiotic resistance. The synthesis and testing of these compounds reveal their potential in addressing infectious diseases (Wanjari, 2020).

Future Directions

The 1,3,4-thiadiazole nucleus and its derivatives have established themselves as pharmacologically significant scaffolds due to their broad and potent activity . Future research may focus on further exploring the biological activities of these compounds and developing new potent agents for various applications .

properties

IUPAC Name

1-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS2/c17-13-8-6-11(7-9-13)14(20)10-21-16-18-15(19-22-16)12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRSENDATWJEFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone

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